molecular formula C16H18N4O B1333069 (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone CAS No. 885949-69-9

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone

Cat. No. B1333069
M. Wt: 282.34 g/mol
InChI Key: MMRVFMRIJLTGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone” is a unique chemical compound with the empirical formula C16H18N4O and a molecular weight of 282.34 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is Nc1ccc(cc1)C(=O)N2CCN(CC2)c3ccccn3 . This notation provides a way to represent the structure of the compound in a textual format.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone” are not fully documented. The compound has an empirical formula of C16H18N4O and a molecular weight of 282.34 .

Scientific Research Applications

Antimicrobial Activity

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone and its derivatives have been investigated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives that showed variable and modest antimicrobial activity against bacteria and fungi, indicating potential applications in fighting microbial infections (Patel, Agravat, & Shaikh, 2011).

Potential Treatment for Pain

Tsuno et al. (2017) identified (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone derivatives as selective antagonists for TRPV4 channels, with potential applications in pain treatment. Their research showed analgesic effects in animal models, suggesting its potential in developing new pain relievers (Tsuno et al., 2017).

Antagonists of NPBWR1 (GPR7)

Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), with specific derivatives exhibiting subnanomolar potencies. This research opens avenues for new treatments targeting this receptor (Romero et al., 2012).

Corrosion Inhibition

Research by Singaravelu, Bhadusha, and Dharmalingam (2022) demonstrated the use of related compounds as corrosion inhibitors for mild steel in acidic medium. This suggests potential industrial applications in protecting metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions of “(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone” are not clear from the web search results. As it is part of a collection of unique chemicals provided to early discovery researchers , it may have potential applications in various fields of research.

properties

IUPAC Name

(4-aminophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRVFMRIJLTGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206171
Record name (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone

CAS RN

885949-69-9
Record name (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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